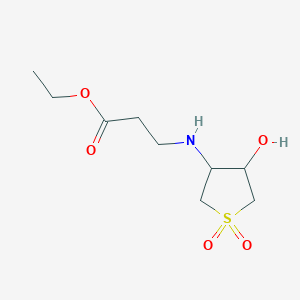
Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom on the pyrrolidine ring, and a fluorophenyl group
Métodos De Preparación
The synthesis of tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrrolidine ring.
Addition of the tert-butyl ester group: The final step involves esterification to introduce the tert-butyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the pyrrolidine ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives such as:
- Tert-butyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in the position of the fluorine atoms and the nature of the substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H19F2NO2 |
|---|---|
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3 |
Clave InChI |
COTDZQGAESXLHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C2=CC(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


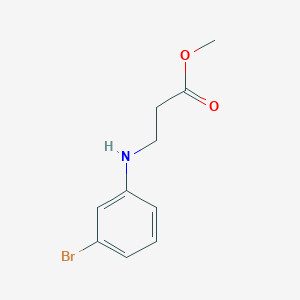
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)
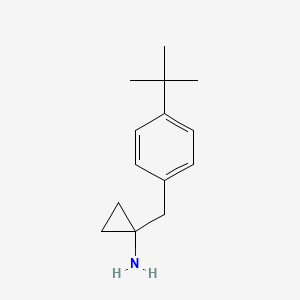

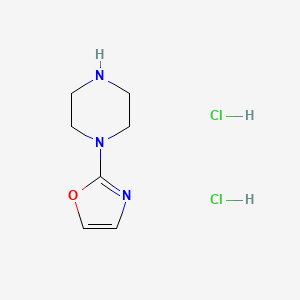
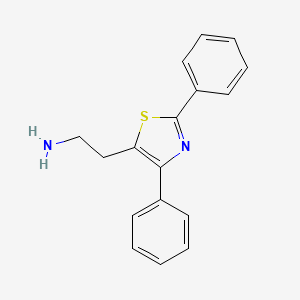
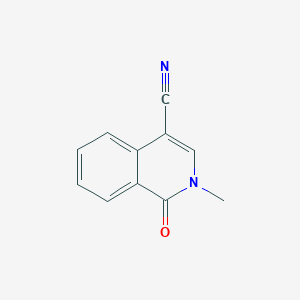
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)

![3,3-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B15306122.png)

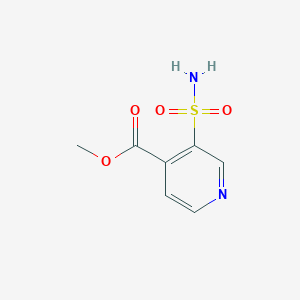
![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)
